molecular formula C15H18FN3O B2825206 2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172706-16-9

2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2825206
CAS No.: 1172706-16-9
M. Wt: 275.327
InChI Key: RTKBVMAJEJGMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a fluorophenyl group and a substituted pyrazole acetamide, is commonly explored in the development of biologically active molecules. Compounds with similar structural motifs have been investigated as potent inhibitors for various kinase targets and as high-affinity ligands for the Translocator Protein (TSPO) . TSPO is an important biological target expressed in the outer mitochondrial membrane, and its overexpression is associated with neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis . Consequently, this class of compounds is highly relevant for research aimed at diagnosing and treating neurodegenerative diseases, as well as in oncology for targeting dysregulated kinase pathways . The presence of the fluorine atom also makes this scaffold a potential candidate for further development into radiolabeled probes for Positron Emission Tomography (PET) imaging . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBVMAJEJGMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Data: Limited evidence on the target compound’s activity necessitates further studies, drawing parallels to Fipronil derivatives () or antiproliferative agents ().
  • Structure-Activity Relationship (SAR) : Substituting the pyrazole with benzothiazole () or adding fluorinated groups () could optimize target selectivity or potency.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclization of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine + fluorophenyl ketone) under acidic/basic conditions .

Acetamide Coupling : Reacting the pyrazole intermediate with 2-(4-fluorophenyl)acetic acid derivatives using coupling agents like EDCI/HOBt or DCC.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazole protons at δ 6.0–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 346.17) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1650–1700 cm1^{-1} and NH bending at ~1550 cm1^{-1} .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystallizable) .

Q. How is the compound’s initial biological activity screened in medicinal chemistry research?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays.
  • Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus or E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    Data Interpretation : Compare activity to positive controls (e.g., doxorubicin) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test Zeolite Y-H or palladium catalysts for coupling efficiency .
  • Computational Design : Apply quantum mechanics (e.g., DFT) to predict optimal reaction pathways and transition states .
    Validation : Use DoE (Design of Experiments) to analyze temperature, solvent, and catalyst interactions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .
  • Structural Analog Comparison : Compare with fluorophenyl-pyrazole derivatives (e.g., 2-(4-fluorophenyl)-N-(3-chlorophenyl)acetamide) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB ID 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys721 in EGFR) .
    Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) .

Q. What methods enable regioselective modification of the pyrazole ring for SAR studies?

  • Methodological Answer :
  • Directed C-H Functionalization : Use Pd(OAc)2_2 with directing groups (e.g., pyridinyl) to install substituents at specific positions .
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH with Boc groups) during halogenation or alkylation .
    Validation : Monitor regiochemistry via NOESY NMR or X-ray .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.